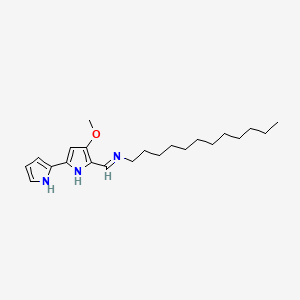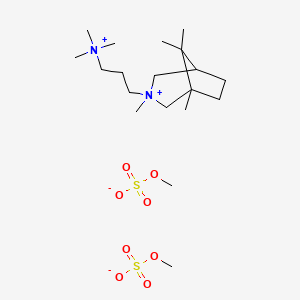
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de UR-12947 implica varios pasos. Uno de los intermedios clave en su síntesis es el éster metílico del ácido 3-amino-2(S)-(fenilsulfonamido)propiónico . La síntesis comienza con la hidrólisis de un grupo éster utilizando hidróxido de sodio en etanol, lo que resulta en la formación de un ácido carboxílico . Este ácido carboxílico se condensa luego con el intermedio mencionado anteriormente utilizando diciclohexilcarbodiimida, hidroxi-benzotriazol y trietilamina en dimetilformamida .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para UR-12947 no están ampliamente documentados, la ruta de síntesis descrita anteriormente se puede escalar para la producción industrial. El uso de reactivos y solventes comunes como el hidróxido de sodio, el etanol, la diciclohexilcarbodiimida, el hidroxi-benzotriazol y la dimetilformamida hace que el proceso sea factible para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
UR-12947 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como iones hidróxido.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar mecanismos y rutas de reacción.
Industria: Puede utilizarse en el desarrollo de nuevos productos farmacéuticos y procesos químicos.
Mecanismo De Acción
UR-12947 ejerce sus efectos al inhibir los factores de coagulación, que son proteínas involucradas en el proceso de coagulación de la sangre . Al inhibir estos factores, UR-12947 puede prevenir la formación de coágulos sanguíneos, convirtiéndolo en un posible agente terapéutico para afecciones como la trombosis . Los objetivos moleculares de UR-12947 incluyen factores de coagulación específicos, y su mecanismo de acción implica la interrupción de las vías que conducen a la formación de coágulos sanguíneos .
Comparación Con Compuestos Similares
Compuestos Similares
UR-150: Otro cannabinoide sintético con propiedades similares a UR-144.
Unicidad de UR-12947
UR-12947 es único en su inhibición específica de los factores de coagulación, lo que lo hace particularmente útil en el tratamiento de enfermedades cardiovasculares . A diferencia de los cannabinoides sintéticos como UR-144 y UR-150, que afectan principalmente al sistema nervioso central, la acción principal de UR-12947 es sobre el proceso de coagulación de la sangre .
Propiedades
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZBNRZEHPIIQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-14-2 | |
| Record name | Fla 797 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)


![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
